4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14/h3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUQEBLDGGPFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane framework is commonly synthesized via cycloaddition reactions, particularly the Diels-Alder reaction, which forms the bicyclic ring system efficiently and with stereocontrol.
Diels-Alder Reaction Approach
The key step involves the Diels-Alder cycloaddition between a substituted 1,3-cyclohexadiene and an appropriate dienophile such as methacrolein. For example, a 5-substituted 1,3-cyclohexadiene reacts with methacrolein in the presence of Lewis acids (e.g., ytterbium trichloride) to afford bicyclo[2.2.2]octane aldehydes with control over regio- and stereochemistry. Stoichiometric amounts of Lewis acid are often necessary due to functional groups like amides on the diene that coordinate strongly to the catalyst. The reaction favors endo stereochemistry under kinetic control.Synthesis of the Diene Precursor
The substituted diene is prepared by functionalizing 1,3-cyclohexadiene iron tricarbonyl complexes via hydride abstraction and nucleophilic addition steps to install necessary side arms and substituents. The iron complex is then decomplexed to release the free diene for the Diels-Alder reaction.
Introduction of the Carboxylic Acid Group at the 1-Position
Several routes exist to install the carboxylic acid functionality at the 1-position of the bicyclo[2.2.2]octane ring:
Oxidation of Aldehyde Intermediates
The aldehyde formed in the Diels-Alder step can be oxidized to the corresponding carboxylic acid using various oxidizing agents. For example, dialdehydes can be converted to diacids via oxidation in the presence of transition metal catalysts and oxidizing agents.Hydroformylation and Subsequent Functionalization
Hydroformylation of bicyclo[2.2.2]octane derivatives using carbon monoxide and hydrogen with cobalt or ruthenium catalysts under elevated temperature and pressure can introduce aldehyde groups, which can then be oxidized or further derivatized to carboxylic acids.Esterification and Hydrolysis
The carboxylic acid may be introduced via ester intermediates. Esterification of bicyclo[2.2.2]octane diacids with alcohols using acid catalysts (e.g., HCl, H2SO4) or metal catalysts (e.g., tin or titanium complexes) followed by hydrolysis yields the free acid.
Introduction of the Dimethylamino Group at the 4-Position
Functionalization at the 4-position with a dimethylamino group typically involves amination reactions on appropriately activated bicyclo[2.2.2]octane intermediates:
Reductive Amination
The aldehyde or ketone at the 4-position can undergo reductive amination with dimethylamine or its derivatives to install the dimethylamino substituent. This step often follows initial oxidation or functional group interconversion steps.Nucleophilic Substitution on Activated Intermediates
Halogenated bicyclo[2.2.2]octane intermediates (e.g., 4-halobicyclo[2.2.2]octane-1-carboxylic acid derivatives) can be treated with dimethylamine under nucleophilic substitution conditions to afford the 4-(dimethylamino) derivative.
Representative Synthetic Sequence (Summary)
| Step | Reaction Type | Conditions / Reagents | Outcome |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | 5-substituted 1,3-cyclohexadiene + methacrolein, YbCl3 catalyst | Bicyclo[2.2.2]octane aldehyde intermediate |
| 2 | Oxidation | Oxidizing agents (e.g., KMnO4, metal catalysts) | Conversion of aldehyde to carboxylic acid |
| 3 | Halogenation (optional) | SOCl2, PBr3, or alkali halides | Formation of 4-halobicyclo[2.2.2]octane acid |
| 4 | Amination / Reductive Amination | Dimethylamine, reductive conditions | Introduction of 4-(dimethylamino) substituent |
| 5 | Purification | Recrystallization, chromatography | Pure 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
Detailed Research Findings and Notes
The Diels-Alder reaction is stereoselective but may produce multiple isomers; careful control of reaction conditions and catalyst choice is essential for the desired regio- and stereochemistry.
Oxidation steps can be carried out under mild or strong conditions depending on the substrate sensitivity; transition metal catalysts facilitate selective oxidation of aldehydes to acids without over-oxidation.
Esterification and subsequent hydrolysis provide alternative routes to the acid functionality, allowing for purification and modification flexibility.
Amination reactions are typically performed after activation of the 4-position, either by halogenation or direct reductive amination of carbonyl precursors.
Metal-free enantioselective methods have been reported for bicyclo[2.2.2]octane-1-carboxylates, suggesting potential for asymmetric synthesis under mild conditions using organic bases, though specific application to the dimethylamino derivative requires further exploration.
Summary Table of Preparation Methods
| Methodology | Key Reagents / Catalysts | Advantages | Limitations / Notes |
|---|---|---|---|
| Diels-Alder Cycloaddition | 5-substituted 1,3-cyclohexadiene, methacrolein, YbCl3 | Efficient core construction, stereoselective | Requires stoichiometric Lewis acid, isomer mixtures possible |
| Oxidation of Aldehydes | KMnO4, metal catalysts (Co, Ru) | High yield conversion to acid | Sensitive to over-oxidation |
| Halogenation + Nucleophilic Substitution | SOCl2, PBr3, NaCl, dimethylamine | Direct installation of amino group | Multi-step, requires handling of halogenated intermediates |
| Reductive Amination | Dimethylamine, reducing agents | Direct amination on carbonyl | Requires carbonyl precursor |
| Esterification + Hydrolysis | Alcohols, acid catalysts, Sn or Ti complexes | Purification flexibility | Additional steps, elevated temperatures may be needed |
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- DMABCOOH serves as a crucial building block in organic synthesis, facilitating the development of more complex molecules. Its unique bicyclic structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Reactivity and Transformations
- The compound undergoes several types of chemical reactions:
- Oxidation : Converts DMABCOOH into corresponding oxides.
- Reduction : Produces different reduced forms.
- Substitution : The dimethylamino group can be replaced with other functional groups under specific conditions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oxides | Potassium permanganate |
| Reduction | Generation of reduced derivatives | Lithium aluminum hydride |
| Substitution | Replacement of dimethylamino group | Various nucleophiles |
Biological Applications
Potential Biological Activity
- Research indicates that DMABCOOH may exhibit significant biological activity, particularly in neurological and inflammatory contexts.
Case Studies
- CNS Activity : A study published in Pharmacology Biochemistry and Behavior found that DMABCOOH administration led to marked improvements in anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.
- Antioxidant Effects : Investigations into the antioxidant properties of DMABCOOH revealed its capability to scavenge free radicals effectively in vitro, indicating potential neuroprotective applications.
- Anti-inflammatory Properties : Recent studies assessed the anti-inflammatory effects of DMABCOOH in lipopolysaccharide-induced inflammation models. Results showed a reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in managing inflammatory conditions.
Medicinal Applications
Therapeutic Potential
- Ongoing research is exploring the therapeutic applications of DMABCOOH. Its interaction with specific molecular targets suggests a role in drug development for various diseases, including neurological disorders and inflammatory diseases.
Industrial Applications
Material Development
- In industry, DMABCOOH is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating innovative compounds with desired characteristics for various applications.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors .
Comparison with Similar Compounds
Table 1: Calculated Gas-Phase Acidities of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
- Electron-donating groups (e.g., -CH₃, -NH(CH₃)₂) reduce acidity by destabilizing the carboxylate anion via inductive effects. The dimethylamino group exerts the strongest effect due to its high electron-donating capacity, lowering acidity by ~31.5 kcal/mol compared to the parent compound .
- Electron-withdrawing groups (e.g., -Cl, -COOCH₃) enhance acidity by stabilizing the anion. The 4-chloro derivative is 8.0 kcal/mol more acidic than the parent compound .
Biological Activity
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid, also known as DMABCOOH, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid is C11H19NO2, with a distinct bicyclic structure that contributes to its biological activity. The compound features a dimethylamino group, which is known to influence its interaction with biological targets.
Structural Information:
- Molecular Formula: C11H19NO2
- SMILES: CN(C)C12CCC(CC1)(CC2)C(=O)O
- InChIKey: BZUQEBLDGGPFQE-UHFFFAOYSA-N
The biological activity of DMABCOOH can be attributed to several mechanisms:
-
Modulation of Neurotransmitter Systems:
- The dimethylamino group may enhance the compound's ability to interact with neurotransmitter receptors, particularly in the central nervous system (CNS).
- Studies suggest that compounds with similar structures can act as agonists or antagonists at various receptor sites, including serotonin and dopamine receptors.
-
Influence on Cellular Signaling Pathways:
- DMABCOOH may affect cellular signaling pathways related to stress responses and metabolic regulation.
- Research indicates it could modulate the integrated stress response, influencing cellular homeostasis and survival under stress conditions.
-
Antioxidant Properties:
- Preliminary studies indicate that DMABCOOH exhibits antioxidant activity, which could protect cells from oxidative damage.
Pharmacological Effects
The pharmacological profile of 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid includes:
-
CNS Effects:
- Potential anxiolytic and antidepressant-like effects have been observed in animal models.
- The compound may enhance cognitive functions by modulating neurotransmitter levels.
-
Anti-inflammatory Activity:
- Initial findings suggest that DMABCOOH may reduce inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of DMABCOOH:
-
Study on CNS Activity:
A study published in Pharmacology Biochemistry and Behavior demonstrated that DMABCOOH administration led to significant improvements in anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent . -
Research on Antioxidant Effects:
An investigation into the antioxidant properties of bicyclic compounds found that DMABCOOH effectively scavenged free radicals in vitro, indicating its potential use in neuroprotective applications . -
Exploration of Anti-inflammatory Properties:
A recent study assessed the anti-inflammatory effects of DMABCOOH in lipopolysaccharide (LPS)-induced inflammation models, revealing a reduction in inflammatory markers such as TNF-alpha and IL-6 .
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid, and how can purity be optimized?
The synthesis typically begins with bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters as precursors. For example, 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid derivatives are functionalized via nucleophilic substitution or coupling reactions. A seven-step procedure involving esterification and subsequent amine introduction (e.g., dimethylamino group) is described, using reagents like NaOH or NaH in THF/CD3OD at controlled temperatures . Purification often employs flash column chromatography (e.g., hexane/ethyl acetate gradients), yielding products with ≥98% purity, as validated by GC or HPLC .
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
1H and 13C NMR are critical for structural validation. For bicyclo[2.2.2]octane derivatives, key signals include:
- 1H NMR : Distinct resonances for the dimethylamino group (δ ~2.2–2.8 ppm, singlet) and the carboxylic acid proton (if present, δ ~10–12 ppm).
- 13C NMR : The bicyclic framework carbons appear at δ 20–40 ppm, while the carboxylic carbon resonates at δ ~170–175 ppm .
Comparative analysis with spectral libraries (e.g., NSRDS data ) ensures accuracy.
Q. What are the thermodynamic dissociation constants (pKa) for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids?
Experimental pKa values for aliphatic bicyclo[2.2.2]octane-1-carboxylic acids in water are as follows:
| Substituent (4-position) | pKa |
|---|---|
| H- | 6.75 |
| HO- | 6.33 |
| Br- | 6.08 |
| NC- | 5.90 |
For the dimethylamino derivative, the pKa is expected to be slightly lower (~5.5–6.0) due to the electron-donating nature of the -N(CH3)2 group, which stabilizes the conjugate base .
Advanced Research Questions
Q. How do substituents at the 4-position influence the reactivity of bicyclo[2.2.2]octane-1-carboxylic acids?
Substituent effects are quantified via isodesmic reactions and electrostatic modeling. Electron-withdrawing groups (e.g., -CN, -Br) increase acidity by stabilizing the anion through inductive effects. For example:
- -CN substituent : Increases acidity by ~1.3 pKa units compared to -H.
- -N(CH3)2 substituent : Reduces acidity slightly due to electron donation, but steric effects may counterbalance this .
Experimental validation involves measuring saponification rates of esters or ionization constants in 50% aqueous ethanol .
Q. What computational methods are recommended to model substituent effects on dipole moments and acidity?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts substituent effects. Key steps:
Optimize geometries of the acid and its anion.
Calculate electrostatic potential-derived charges.
Use Kirkwood-Westheimer ellipsoidal cavity models to evaluate inductive effects.
This approach achieves a standard deviation of 1.1 kJ/mol between calculated and experimental acidities .
Q. Can this compound serve as a bioisostere for aromatic systems in drug design?
Yes. The rigid bicyclo[2.2.2]octane scaffold mimics the spatial and electronic properties of phenyl rings while improving metabolic stability. For example:
Q. How can mechanistic studies resolve contradictions in reaction outcomes during functionalization?
Contradictions (e.g., regioselectivity in ester saponification) are addressed via:
- Kinetic isotope effects (KIE) : To identify rate-determining steps.
- DFT-based transition state analysis : For example, epoxide ring-opening mechanisms in bicyclic systems are elucidated using B3LYP/6-31G(d) calculations .
Experimental validation via 2D NMR (e.g., NOESY) or X-ray diffraction confirms stereochemical outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
